molecular formula C7H14NNaO9P2 B10787391 Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

Cat. No.: B10787391
M. Wt: 341.12 g/mol
InChI Key: AUOQJLLGDKMRDH-UHFFFAOYSA-M
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Description

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate is a chemical compound with the molecular formula C7H10NNaO7P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonate groups, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate typically involves the reaction of 1-hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_7\text{H}_9\text{NO}_7\text{P}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_9\text{NO}_7\text{P}_2\text{Na} + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration to obtain the final product in its dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in enzyme inhibition and as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating bone-related disorders due to its ability to inhibit bone resorption.

    Industry: Utilized in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphonate groups can bind to metal ions and active sites of enzymes, inhibiting their activity. This property is particularly useful in the context of bone resorption, where the compound can inhibit osteoclast-mediated bone degradation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-2-(3-pyridinyl)ethylidene bis-phosphonic acid
  • Risedronate sodium
  • Alendronate sodium

Uniqueness

Compared to similar compounds, sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate is unique due to its specific structural features, such as the presence of both hydroxyl and phosphonate groups attached to the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate, commonly referred to as Risedronate sodium, is a compound belonging to the class of bisphosphonates. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Risedronate sodium has the chemical formula C7H14NNaO9P2C_7H_{14}NNaO_9P_2 and a molecular weight of approximately 305.094 g/mol. The compound is characterized by its phosphonate groups, which are crucial for its biological functions.

PropertyValue
Molecular FormulaC7H14NNaO9P2C_7H_{14}NNaO_9P_2
Molecular Weight305.094 g/mol
Solubility16.5 mg/mL
pKa (Strongest Acidic)0.68
pKa (Strongest Basic)4.91

Risedronate sodium primarily functions by inhibiting osteoclast-mediated bone resorption. This action is critical in conditions characterized by excessive bone loss, such as osteoporosis and Paget's disease. The compound binds to hydroxyapatite in bone, leading to decreased osteoclast activity and increased bone mineral density.

Therapeutic Applications

Risedronate sodium is widely used in clinical settings for:

  • Osteoporosis Treatment : It helps in increasing bone density and reducing fracture risk in postmenopausal women.
  • Paget's Disease : The drug effectively manages this condition by normalizing bone turnover.
  • Bone Metastases : Emerging studies suggest potential benefits in managing bone metastases from various cancers.

Clinical Efficacy

  • Osteoporosis Management : A study involving postmenopausal women showed that Risedronate significantly reduced the incidence of vertebral fractures over three years compared to placebo groups .
  • Paget's Disease : In a clinical trial, patients treated with Risedronate exhibited a marked reduction in serum alkaline phosphatase levels, indicating decreased bone turnover .
  • Cancer-Related Bone Loss : Research has indicated that Risedronate may help mitigate bone loss in patients undergoing treatment for breast cancer, demonstrating its potential beyond traditional indications .

Comparative Studies

A comparative study analyzed the effects of Risedronate versus other bisphosphonates like Alendronate and Zoledronic acid. Findings suggested that while all three are effective, Risedronate had a favorable safety profile with fewer gastrointestinal side effects .

Safety and Side Effects

While generally well-tolerated, Risedronate can cause side effects including:

  • Gastrointestinal disturbances (nausea, abdominal pain)
  • Musculoskeletal pain
  • Rarely, osteonecrosis of the jaw and atypical femoral fractures have been reported.

Properties

Molecular Formula

C7H14NNaO9P2

Molecular Weight

341.12 g/mol

IUPAC Name

sodium;hydroxy-(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphinate;dihydrate

InChI

InChI=1S/C7H11NO7P2.Na.2H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;;;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);;2*1H2/q;+1;;/p-1

InChI Key

AUOQJLLGDKMRDH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)[O-].O.O.[Na+]

Origin of Product

United States

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